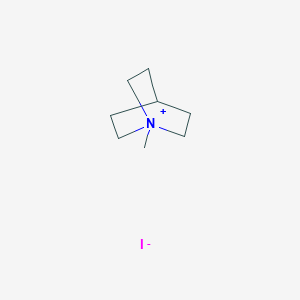
1-methylquinuclidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methylquinuclidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C8H16IN It is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-methylquinuclidin-1-ium iodide can be synthesized through the reaction of 1-azabicyclo[2.2.2]octane with methyl iodide. The reaction typically takes place in an organic solvent such as chloroform. The process is highly exothermic, requiring careful control of reaction conditions to prevent potential hazards .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-methylquinuclidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur in polar solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-methylquinuclidin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methylquinuclidin-1-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group plays a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide: This compound has a similar bicyclic structure but with an additional nitrogen atom.
1-Propyl-1-azabicyclo[2.2.2]octan-1-ium iodide: Similar structure with a propyl group instead of a methyl group.
Uniqueness: 1-methylquinuclidin-1-ium iodide is unique due to its specific bicyclic framework and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
3618-94-8 |
|---|---|
Fórmula molecular |
C8H16IN |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octane;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-9-5-2-8(3-6-9)4-7-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
TUTNHWJJFPQYAG-UHFFFAOYSA-M |
SMILES canónico |
C[N+]12CCC(CC1)CC2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


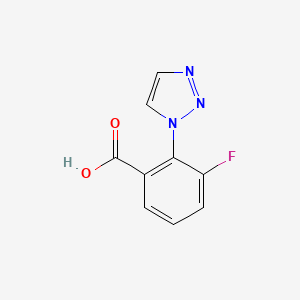
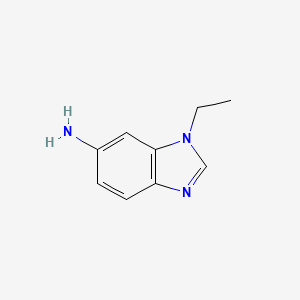
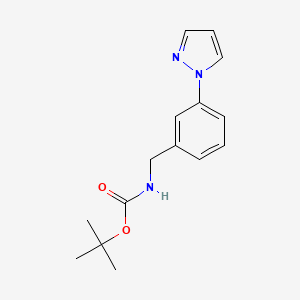
![3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)
![3-[(1-Amino-5-isoquinolyl)oxy]propylamine hydrochloride](/img/structure/B8558623.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)
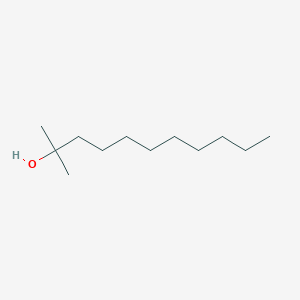
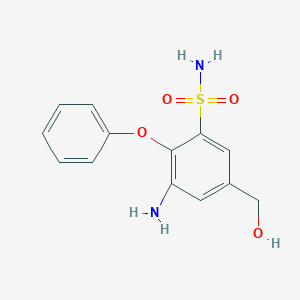


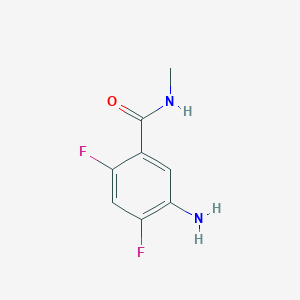
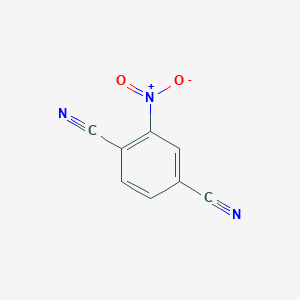
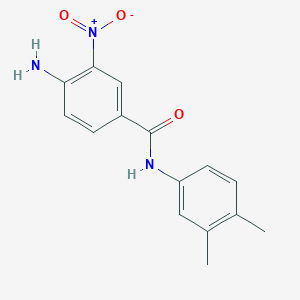
![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
